1-Bromotetracosane
Overview
Description
1-Bromotetracosane is an organic compound with the molecular formula C24H49Br. It is a long-chain alkyl bromide, specifically a brominated derivative of tetracosane. This compound is characterized by its high molecular weight and the presence of a bromine atom at the terminal carbon of the tetracosane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotetracosane can be synthesized through the bromination of tetracosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the tetracosane to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromotetracosane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).
Elimination Reactions (E2): Under strong basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium alkoxides (NaOR) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or nitriles depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Scientific Research Applications
1-Bromotetracosane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-bromotetracosane in chemical reactions involves the formation of a carbon-bromine bond that can be readily broken under appropriate conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond .
Comparison with Similar Compounds
1-Bromohexadecane (C16H33Br): Similar in structure but with a shorter carbon chain.
1-Bromooctadecane (C18H37Br): Another long-chain alkyl bromide with a slightly shorter chain than 1-bromotetracosane.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer chain length make it suitable for specific applications where shorter-chain alkyl bromides may not be effective .
Properties
IUPAC Name |
1-bromotetracosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCRVNHYNSDIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288588 | |
Record name | 1-Bromotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-24-3 | |
Record name | 1-Bromotetracosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6946-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromotetracosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromotetracosane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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